molecular formula C18H20N4O B6440814 1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-3-(1H-indol-3-yl)propan-1-one CAS No. 2548989-37-1

1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-3-(1H-indol-3-yl)propan-1-one

Cat. No.: B6440814
CAS No.: 2548989-37-1
M. Wt: 308.4 g/mol
InChI Key: UDIVRWGOLODABJ-UHFFFAOYSA-N
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Description

1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-3-(1H-indol-3-yl)propan-1-one is a complex organic compound that features both imidazole and indole moieties These heterocyclic structures are known for their significant roles in various biological and chemical processes

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-3-(1H-indol-3-yl)propan-1-one typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole and indole intermediates. The imidazole ring can be synthesized through the condensation of glyoxal and ammonia, while the indole ring can be prepared via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes .

The next step involves the formation of the azetidine ring, which can be achieved through the cyclization of appropriate precursors under basic conditions. Finally, the imidazole and indole intermediates are coupled with the azetidine ring through nucleophilic substitution reactions, often using reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and coupling steps, as well as the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-3-(1H-indol-3-yl)propan-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions, CrO3 in acetic acid.

    Reduction: LiAlH4 in ether, NaBH4 in methanol or ethanol.

    Substitution: NaH or K2CO3 in DMF or DMSO.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols .

Mechanism of Action

The mechanism of action of 1-{3-[(1H-imidazol-1-yl)methyl]azetidin-1-yl}-3-(1H-indol-3-yl)propan-1-one involves its interaction with various molecular targets. The imidazole ring can bind to metal ions and enzymes, potentially inhibiting their activity. The indole ring can interact with biological receptors, modulating their function . These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Properties

IUPAC Name

1-[3-(imidazol-1-ylmethyl)azetidin-1-yl]-3-(1H-indol-3-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O/c23-18(22-11-14(12-22)10-21-8-7-19-13-21)6-5-15-9-20-17-4-2-1-3-16(15)17/h1-4,7-9,13-14,20H,5-6,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDIVRWGOLODABJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CCC2=CNC3=CC=CC=C32)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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